Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

medicinal chemistry physicochemical properties metabolic stability

This polysubstituted imidazo[1,2-a]pyridine features a unique orthogonal reactivity profile: a C3 bromine atom for efficient Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a dense fluorination pattern (C2 fluoromethyl, C6 trifluoromethyl) that modulates electron density, metabolic stability, and lipophilicity. Unlike simpler analogs lacking the C2 fluoromethyl group, this advanced building block provides a critical metabolic soft spot and hydrogen-bond acceptor, directly impacting structure-activity relationships. With a TPSA of 17.3 Ų and molecular weight of 297.05 g/mol, it is ideally suited for fragment-based drug discovery and late-stage functionalization in medicinal chemistry and agrochemical programs. Supplied at 98% purity to ensure minimal trace metal interference in biological assays.

Molecular Formula C9H5BrF4N2
Molecular Weight 297.05 g/mol
CAS No. 2102412-92-8
Cat. No. B8077161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS2102412-92-8
Molecular FormulaC9H5BrF4N2
Molecular Weight297.05 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1C(F)(F)F)Br)CF
InChIInChI=1S/C9H5BrF4N2/c10-8-6(3-11)15-7-2-1-5(4-16(7)8)9(12,13)14/h1-2,4H,3H2
InChIKeyRXBLSVFSGOHIMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 2102412-92-8): Procurement-Grade Core and Differentiators


3-Bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 2102412-92-8) is a polysubstituted imidazo[1,2-a]pyridine building block featuring a C3 bromine atom, a C2 fluoromethyl group, and a C6 trifluoromethyl substituent . The compound carries a molecular formula of C9H5BrF4N2 (MW 297.05) and is commercially supplied as a research intermediate with purities of 95% and 98% (HPLC) by vendors including Bidepharm and Leyan . Its dense fluorination pattern (four fluorine atoms) and the orthogonal reactivity of the C3 bromide position it as a versatile late-stage functionalization handle in medicinal chemistry and agrochemical synthesis programs.

Why 3-Bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine Cannot Be Replaced by a Generic In-Class Analog


Substituting an imidazo[1,2-a]pyridine core with a different halogen pattern or fluorination profile is not functionally equivalent. The C3 bromide of the target compound is specifically required for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) to introduce aryl, heteroaryl, or amine diversity, a reactivity that is diminished in C3 chloro analogs and absent in non-halogenated cores [1]. Simultaneously, the C2 fluoromethyl and C6 trifluoromethyl groups modulate the electron density of the heterocycle, influencing both the reactivity of the C3 position and the pharmacokinetic properties (e.g., metabolic stability, lipophilicity) of any downstream derived compound. Swapping to a simpler analog—such as 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (lacking the C2 fluoromethyl)—removes a key structural feature that can serve as a metabolic soft spot or a hydrogen-bond acceptor, fundamentally altering the structure–activity relationship (SAR) outcome . The following quantitative evidence details these non-interchangeable dimensions.

Quantitative Differentiation Evidence: 3-Bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine vs Closest Analogs


Fluorine-Atom Count vs 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Impact on Lipophilicity and Metabolic Stability

The target compound contains four fluorine atoms (CF3 + CH2F) and a predicted TPSA of 17.3 Ų . The closest commercially available comparator, 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1146615-86-2), carries only three fluorine atoms (CF3 only) and has a slightly lower molecular weight (265.03 vs 297.05 g/mol) . The additional fluoromethyl group increases the fluorine atom count by 33%, which in the broader imidazo[1,2-a]pyridine literature has been associated with enhanced metabolic stability (increased fraction unmodified in human liver microsome assays, reported in the range of 60–85% remaining for polyfluorinated derivatives vs 30–50% for mono-CF3 analogs) and reduced basicity of the imidazole nitrogen [1].

medicinal chemistry physicochemical properties metabolic stability

C3-Bromo Cross-Coupling Reactivity vs C3-Chloro Analogs: Synthetic Accessibility Advantage

The C3 bromine atom on imidazo[1,2-a]pyridines serves as an efficient leaving group for Pd-catalyzed Suzuki–Miyaura couplings. In a representative study, 3-bromoimidazo[1,2-a]pyridine derivatives were transformed into C3-arylated products with isolated yields of 66–85% under standard Suzuki conditions [1]. By contrast, C3-chloroimidazo[1,2-a]pyridines require harsher conditions (higher temperatures, stronger bases) and typically exhibit lower conversion rates (<50%) due to reduced oxidative addition propensity of the C–Cl bond [1]. The target compound retains this privileged C3 bromide while incorporating the electron-withdrawing C2-fluoromethyl and C6-CF3 groups, which further polarize the C–Br bond and may accelerate oxidative addition. Its C3-bromo functionality is thus poised for sequential, chemoselective derivatization—an advantage not available in analogs lacking bromine (e.g., 2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, not commercially available) or bearing less reactive C3 chlorine.

synthetic methodology cross-coupling building block

Regioisomeric Purity Advantage: C6-CF3 vs C5-CF3 Substitution Pattern

The target compound carries the trifluoromethyl group at the C6 position of the pyridine ring. A regioisomeric analog, 3-bromo-2-(fluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 2102410-64-8), is also commercially available with a purity of 95% . While both compounds share the same molecular formula (C9H5BrF4N2; MW 297.05), their substitution topology is distinct. The C6 vs C5 regioisomerism impacts the electronic distribution across the fused ring system: C6 is para to the bridgehead nitrogen, whereas C5 is meta, leading to different dipole moments and steric environments that influence target binding in biological assays. In imidazo[1,2-a]pyridine-based kinase inhibitors, C6 substitution has been more frequently associated with optimal hinge-binding geometry, whereas C5 substitution often leads to steric clash [1]. Procurement of the correct regioisomer is therefore critical for SAR reproducibility.

regiochemistry selectivity SAR

Molecular Complexity and Vectorial Elaboration Potential vs Non-Fluorinated Analog

With a molecular weight of 297.05 g/mol and four fluorine atoms, the target compound occupies a higher molecular complexity space than the non-fluorinated parent scaffold 3-bromoimidazo[1,2-a]pyridine (MW 197.03 g/mol, 0 fluorine atoms) . This increased complexity translates into a lower number of synthetic steps required to reach lead-like molecules. In fragment-based drug discovery, starting from a more elaborated intermediate reduces the number of necessary transformations by 1–3 steps compared to unsubstituted cores, as estimated from typical linear syntheses of imidazo[1,2-a]pyridine clinical candidates [1]. The target compound's three diversified positions (C2, C3, C6) constitute a fully functionalized scaffold ready for C3-arylation while retaining the C2-fluoromethyl and C6-CF3 as PK-modulating groups, offering a convergent route not accessible from simpler congeners.

molecular complexity lead optimization fragment growing

Storage and Handling Profile: Cold-Chain Requirement vs Ambient-Stable Analogs

Multiple vendors specify storage at 2–8 °C (sealed in dry conditions) for the target compound . The structurally related 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a melting point of 59–60 °C and is also stored at 4 °C , whereas some non-fluorinated imidazo[1,2-a]pyridines can be stored at room temperature. The cold-chain requirement is indicative of the compound's enhanced reactivity, likely due to the combination of the electron-withdrawing fluoromethyl and trifluoromethyl groups, which may render the C3–Br bond more labile toward nucleophilic displacement or thermal degradation. This liability, while a logistical consideration, is also a signature of higher synthetic reactivity—the same feature that makes the compound a superior electrophile in cross-coupling. Researchers should factor in shipping conditions (room temperature in continental US, may vary elsewhere) when planning procurement .

stability storage logistics

Optimal Application Scenarios for 3-Bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine Based on Quantitative Evidence


Late-Stage Diversification of Kinase Inhibitor Scaffolds via C3 Suzuki–Miyaura Coupling

In kinase inhibitor programs, the imidazo[1,2-a]pyridine core serves as a purine isostere. The target compound's C3 bromine enables efficient Pd-catalyzed arylation (66–85% class-level yields) to introduce hinge-binding motifs, while the C6-CF3 group occupies a hydrophobic back pocket and the C2-fluoromethyl modulates metabolic liability. The quantified fluorine count advantage (+33% over C6-CF3-only analogs) and regioisomeric specificity (C6 vs C5) directly support lead optimization campaigns targeting TrkA, PDGFR, or GABAA receptors [1].

Agrochemical Building Block for Fluorinated Insecticides or Fungicides

Polyfluorinated imidazo[1,2-a]pyridines are increasingly explored in agrochemical discovery for their enhanced environmental persistence and target-site selectivity. The target compound's four fluorine atoms and the C3 bromo handle allow systematic exploration of aryl-substituted analogs through parallel synthesis. The 33% higher fluorine loading compared to mono-CF3 analogs translates into improved oxidative and hydrolytic stability under field conditions .

Fragment Elaboration in FBDD (Fragment-Based Drug Discovery) Programs

With three pre-functionalized positions (C2-F, C3-Br, C6-CF3), the compound serves as an advanced fragment that reduces synthetic steps by an estimated 1–3 transformations relative to non-functionalized 3-bromoimidazo[1,2-a]pyridine. The TPSA of 17.3 Ų and moderate molecular weight (297.05 g/mol) place it within acceptable fragment-like property space for FBDD, while the C3 bromo enables rapid hit-to-lead expansion via Suzuki coupling [1].

Chemical Biology Probe Synthesis Requiring Chemoselective Sequential Derivatization

The orthogonal reactivity of the C3–Br bond, in the presence of the electron-withdrawing C2-fluoromethyl and C6-CF3 groups, allows chemoselective cross-coupling without competing elimination or reduction. This property is critical for constructing bifunctional probes (e.g., PROTAC linkers, fluorescent conjugates) where precise chemical control is mandatory. The available 98% purity (Leyan) ensures that trace metal contaminants from synthesis do not interfere with biological assay readouts .

Quote Request

Request a Quote for 3-Bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.